WWL70

Übersicht

Beschreibung

WWL70 ist ein selektiver Inhibitor des Enzyms Alpha/Beta-Hydrolase-Domäne 6 (ABHD6). Dieses Enzym spielt eine entscheidende Rolle bei der Hydrolyse des Endocannabinoids 2-Arachidonoylglycerol, das an verschiedenen physiologischen Prozessen beteiligt ist. This compound wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in den Bereichen Neuroinflammation, neuropathischer Schmerz und Stoffwechselstörungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren umfassen. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktoren und die Implementierung von Reinigungstechniken wie Umkristallisation und Chromatographie beinhalten, um das gewünschte Produkt in industriellem Maßstab zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WWL70 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization and chromatography to obtain the desired product at an industrial scale .

Analyse Chemischer Reaktionen

Arten von Reaktionen

WWL70 unterliegt aufgrund des Vorhandenseins der Carbamatgruppe hauptsächlich Hydrolysereaktionen. Es kann auch an Substitutionsreaktionen teilnehmen, insbesondere mit Beteiligung der aromatischen Ringe .

Gängige Reagenzien und Bedingungen

Hydrolyse: Umfasst typischerweise die Verwendung von Wasser oder wässrigen Lösungen unter sauren oder basischen Bedingungen.

Substitution: Gängige Reagenzien umfassen Halogene und andere Elektrophile, wobei Reaktionen häufig in organischen Lösungsmitteln durchgeführt werden

Hauptprodukte

Die Hauptprodukte, die aus der Hydrolyse von this compound gebildet werden, umfassen die entsprechenden Amin- und Carbonsäurederivate. Substitutionsreaktionen können verschiedene substituierte Biphenyl-Derivate liefern .

Wissenschaftliche Forschungsanwendungen

Neuroinflammation and Neuroprotection

WWL70 has demonstrated significant anti-inflammatory effects in various animal models of neurodegenerative diseases:

- Traumatic Brain Injury : In studies involving traumatic brain injury models, this compound treatment improved motor coordination and cognitive function. It reduced lesion volumes and neurodegeneration while promoting a shift in microglial polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotypes .

- Alzheimer's Disease : Research indicated that this compound improved synaptic plasticity and memory function in mouse models of Alzheimer’s disease by decreasing amyloid-beta levels and reducing neuroinflammation in the hippocampus. This suggests its potential as a candidate for Alzheimer's drug development .

Pain Management

This compound has shown promise in alleviating neuropathic pain through several mechanisms:

- Chronic Pain Models : In chronic constriction injury models, this compound significantly reduced thermal hyperalgesia and mechanical allodynia. The compound inhibited the production of nociceptive mediators by reducing microglial activation and macrophage infiltration in affected areas .

- Cyclooxygenase Inhibition : this compound effectively decreased the expression of cyclooxygenase-2 (COX-2) and prostaglandin E synthase (PGES), leading to reduced prostaglandin E2 (PGE2) production, which is crucial for pain signaling .

Potential Applications in Cancer Therapy

Emerging studies suggest that this compound may also have applications in cancer therapy by modulating the tumor microenvironment:

- Influence on Tumor Growth : Preliminary findings indicate that inhibiting ABHD6 with this compound can alter the inflammatory milieu within tumors, potentially affecting tumor growth dynamics .

Data Tables

Case Studies

-

Traumatic Brain Injury :

- Study : Tchantchou et al. (2013) demonstrated that this compound treatment improved recovery post-injury by reducing inflammation and promoting neuronal survival.

- Results : Significant improvements in motor coordination were observed alongside reduced lesion volumes.

- Alzheimer's Disease :

- Neuropathic Pain :

Wirkmechanismus

WWL70 exerts its effects by selectively inhibiting the enzyme ABHD6. This inhibition leads to an increase in the levels of 2-arachidonoylglycerol, which in turn modulates various signaling pathways. The compound has been shown to reduce the expression of cyclooxygenase-2 and prostaglandin E synthase-2, leading to decreased production of pro-inflammatory mediators such as prostaglandin E2 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

KT182: Ein weiterer selektiver Inhibitor von ABHD6, der in ähnlichen Forschungsanwendungen eingesetzt wird

JZL184: Ein Inhibitor der Monoacylglycerol-Lipase, eines weiteren Enzyms, das an der Hydrolyse von 2-Arachidonoylglycerol beteiligt ist

Einzigartigkeit von WWL70

This compound ist einzigartig in seiner hohen Selektivität für ABHD6, die eine gezielte Modulation des Endocannabinoid-Systems ermöglicht, ohne andere verwandte Enzyme zu beeinflussen. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen .

Biologische Aktivität

WWL70 is a selective inhibitor of the enzyme α/β-hydrolase domain 6 (ABHD6), which plays a critical role in the hydrolysis of the endocannabinoid 2-arachidonylglycerol (2-AG). The compound has garnered attention for its potential therapeutic applications in various neuroinflammatory and neurodegenerative conditions, including traumatic brain injury (TBI) and acute lung injury (ALI). This article provides a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

Chemical Profile

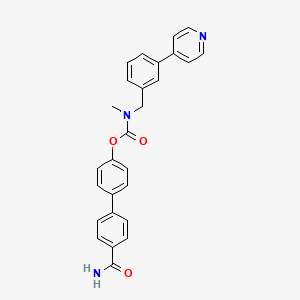

- Chemical Name : N-Methyl-N-{[3-(4-pyridinyl)phenyl]methyl}-4'-(aminocarbonyl)[1,1'-biphenyl]-4-yl carbamic acid ester

- CAS Number : 947669-91-2

- Molecular Weight : 437.49 g/mol

- IC50 : 70 nM for ABHD6 inhibition

- Purity : ≥98% (HPLC)

This compound exerts its biological effects primarily through the inhibition of ABHD6, which leads to an accumulation of 2-AG. This modulation of endocannabinoid signaling has significant implications for neuroinflammation and neuroprotection. Specifically, this compound has been shown to:

- Reduce Neuroinflammation : By inhibiting ABHD6, this compound decreases the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) while enhancing arginase-1 expression, indicating a shift from M1 to M2 microglial/macrophage phenotypes .

- Promote Neuroprotection : The compound has demonstrated protective effects in animal models of TBI by improving behavioral performance and motor coordination, as well as reducing blood-brain barrier dysfunction .

- Exhibit Anti-inflammatory Effects in Lung Injury : In models of ALI induced by lipopolysaccharides, this compound significantly decreased neutrophil infiltration and cytokine secretion, highlighting its potential as an anti-inflammatory therapeutic agent .

Traumatic Brain Injury Studies

A study conducted by Tchantchou and Zhang (2013) investigated the effects of this compound on TBI-induced impairments. Key findings included:

- Motor Coordination Improvement : Mice treated with this compound at doses of 10 mg/kg showed significant improvements in motor coordination as measured by rotarod tests, with latency to fall increasing from 57.23 ± 4.22 seconds to 105.33 ± 4.5 seconds over a week post-injury .

- Behavioral Performance : The beam-walk balance test indicated that treatment with this compound reduced foot faults from an average of 49 ± 1 to 8 ± 2 over the same period .

Acute Lung Injury Studies

In a separate investigation into ALI, Bottemanne et al. (2019) reported:

- Reduction in Inflammation Markers : this compound treatment led to decreased mRNA expression of pro-inflammatory cytokines and reduced protein extravasation in bronchoalveolar lavage fluid .

- Comparison with Other Inhibitors : The efficacy of this compound was found to surpass that of monoacylglycerol lipase inhibitors in mitigating inflammation responses .

Summary Table of Biological Activities

| Condition | Mechanism of Action | Key Findings |

|---|---|---|

| Traumatic Brain Injury | Inhibition of ABHD6 leading to increased 2-AG levels | Improved motor coordination; reduced neuroinflammation |

| Acute Lung Injury | Decreased macrophage activation | Reduced cytokine secretion; lower neutrophil infiltration |

Case Study 1: Neuroprotection in TBI

In a controlled study involving mice subjected to TBI, administration of this compound resulted in significant behavioral recovery compared to control groups. The study highlighted how modulation of cannabinoid receptors via ABHD6 inhibition could offer new avenues for treating brain injuries.

Case Study 2: Inhibition of Lung Inflammation

Another study focused on acute lung inflammation demonstrated that this compound effectively reduced inflammatory responses post-lipopolysaccharide administration. This suggests that targeting ABHD6 may be a viable strategy for managing respiratory diseases characterized by excessive inflammation.

Eigenschaften

IUPAC Name |

[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-pyridin-4-ylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3/c1-30(18-19-3-2-4-24(17-19)22-13-15-29-16-14-22)27(32)33-25-11-9-21(10-12-25)20-5-7-23(8-6-20)26(28)31/h2-17H,18H2,1H3,(H2,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWNORFUQILKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC(=CC=C1)C2=CC=NC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590859 | |

| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947669-91-2 | |

| Record name | 4'-Carbamoyl[1,1'-biphenyl]-4-yl methyl{[3-(pyridin-4-yl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: WWL70 is a selective inhibitor of α/β-hydrolase domain 6 (ABHD6) [, , , , , , , , ]. ABHD6 is an enzyme involved in the hydrolysis of 2-arachidonoylglycerol (2-AG), an endocannabinoid. By inhibiting ABHD6, this compound prevents the breakdown of 2-AG, leading to increased levels of this endocannabinoid. This increase in 2-AG can then activate cannabinoid receptors (CB1 and CB2), resulting in various downstream effects depending on the physiological context, such as:

- Reduced inflammation: Elevated 2-AG levels can suppress the production of pro-inflammatory cytokines, decrease neutrophil infiltration, and promote a shift towards an anti-inflammatory phenotype in microglia/macrophages [, ].

- Neuroprotection: Increased 2-AG can protect neurons from damage following traumatic brain injury, potentially through the activation of CB1 and CB2 receptors and downstream signaling pathways like ERK and AKT [].

- Reduced epileptiform activity: Enhanced 2-AG signaling has been shown to increase the latency to onset and reduce the duration of epileptiform activity in the hippocampus [].

- Analgesic effects: this compound has demonstrated efficacy in reducing neuropathic pain in a mouse model, though the mechanism might be independent of cannabinoid receptors [].

ANone: * Molecular Formula: C27H25N3O3* Molecular Weight: 443.5 g/mol

ANone: The provided research papers primarily focus on the biological activity and mechanisms of this compound. Data regarding its material compatibility, stability under various conditions, and specific applications beyond biological research are not extensively discussed.

A: this compound itself is not known to possess catalytic properties. It acts as an enzyme inhibitor, specifically targeting ABHD6. Therefore, its applications are centered around modulating 2-AG levels for potential therapeutic benefits in conditions influenced by the endocannabinoid system, such as inflammation, neurodegenerative diseases, and pain [, , , ].

ANone: The provided research papers do not delve into the specifics of computational chemistry studies or QSAR models related to this compound.

A: While the provided research doesn't provide a detailed SAR analysis for this compound, it highlights the importance of ABHD6 inhibition for its biological effects [, , , , , , , , ]. Modifications to the structure of this compound could alter its binding affinity to ABHD6 and potentially affect its potency, selectivity, and overall pharmacological profile.

ANone: Information regarding the stability of this compound under various conditions and potential formulation strategies to enhance its stability, solubility, or bioavailability is not explicitly detailed in the provided research.

ANone: The provided research papers primarily focus on the scientific aspects of this compound and do not include details on SHE regulations, risk minimization, or responsible practices related to its handling or use.

A: While the research mentions the use of this compound in vivo [, , , ], detailed information regarding its absorption, distribution, metabolism, excretion, and in vivo activity/efficacy is limited in the provided abstracts.

ANone: this compound has shown promising results in both in vitro and in vivo studies.

- In vitro: It reduces pro-inflammatory marker expression in alveolar macrophages [] and modulates microglial phenotypes [].

- In vivo: It attenuates lung inflammation in a mouse model of acute lung injury [], improves motor coordination and working memory in a traumatic brain injury model [], and reduces neuropathic pain in a chronic constriction injury model []. It also showed anticonvulsive effects in a pentylenetetrazol-induced seizure model [, , , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.